Cas no 124276-61-5 (1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile)

1-4-(Trifluoromethyl)phenylcyclopropane-1-carbonitrile is a specialized organic compound featuring a cyclopropane ring substituted with a carbonitrile group and a 4-(trifluoromethyl)phenyl moiety. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclopropane ring contributes to conformational rigidity. The carbonitrile functionality offers versatility for further derivatization, enabling its use as a key intermediate in cross-coupling reactions, nucleophilic additions, or cyclizations. Its well-defined molecular architecture makes it suitable for applications requiring precise steric and electronic properties.
1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile structure
124276-61-5 structure
商品名:1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile
CAS番号:124276-61-5
MF:C11H8NF3
メガワット:211.18312
MDL:MFCD07374413
CID:859726
PubChem ID:20026171

1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-[4-(trifluoroMethyl)phenyl]cyclopropane-1- carbonitrile
    • 1-(4-(Trifluoromethyl)phenyl)cyclopropane carbonitrile
    • 1-[4-(Trifluoromethyl)phenyl]-cyclopropanecarbonitrile
    • 1-[4-(trifluoroMethyl)phenyl]cyclopropane-1- carbonitrile
    • 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile
    • CS-0088394
    • 1-[4-(Trifluoromethyl)phenyl]cyclopropanecarbonitrile
    • MFCD07374413
    • DB-345259
    • AB39399
    • DTXSID80924770
    • 1-[4-(trifluoroMethyl)phenyl]cyclopropane-1-
    • 1-(4-(trifluoromethyl)phenyl)cyclopropanecarbonitrile
    • SCHEMBL3719123
    • SY225761
    • Cyclopropanecarbonitrile, 1-[4-(trifluoromethyl)phenyl]-
    • Z1509716058
    • AKOS015898969
    • 124276-61-5
    • EN300-153859
    • XH1118
    • 1-[4-(TRIFLUOROMETHYL)PHENYL]CYCLOPROPANE-1-CARBONITRILE
    • 1-(4-Trifluoromethylphenyl)-1-cyanocyclopropane
    • TS-01508
    • MDL: MFCD07374413
    • インチ: InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-8(2-4-9)10(7-15)5-6-10/h1-4H,5-6H2
    • InChIKey: WGLHDYUQTLHLHA-UHFFFAOYSA-N
    • ほほえんだ: C1=C(C=CC(=C1)C(F)(F)F)C2(CC2)C#N

計算された属性

  • せいみつぶんしりょう: 211.06088375g/mol
  • どういたいしつりょう: 211.06088375g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 23.8Ų

1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-153859-2.5g
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
124276-61-5 95.0%
2.5g
$178.0 2025-02-20
Enamine
EN300-153859-10.0g
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
124276-61-5 95.0%
10.0g
$572.0 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1159034-100mg
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
124276-61-5 98%
100mg
¥295.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1159034-250mg
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
124276-61-5 98%
250mg
¥417.00 2024-08-09
Chemenu
CM202659-250mg
1-[4-(Trifluoromethyl)phenyl]-cyclopropanecarbonitrile
124276-61-5 95%
250mg
$56 2023-02-18
Alichem
A279000013-5g
1-(4-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile
124276-61-5 95%
5g
$733.95 2023-09-03
Advanced ChemBlocks
P42088-5G
1-(4-Trifluoromethylphenyl)-1-cyanocyclopropane
124276-61-5 95%
5G
$605 2023-09-15
Advanced ChemBlocks
P42088-1G
1-(4-Trifluoromethylphenyl)-1-cyanocyclopropane
124276-61-5 95%
1G
$180 2023-09-15
Chemenu
CM202659-1g
1-[4-(Trifluoromethyl)phenyl]-cyclopropanecarbonitrile
124276-61-5 95%
1g
$140 2023-02-18
Enamine
EN300-153859-250mg
1-[4-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile
124276-61-5 95.0%
250mg
$49.0 2023-09-26

1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile 関連文献

1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrileに関する追加情報

Chemical Profile of 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile (CAS No. 124276-61-5)

1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile, identified by its CAS number 124276-61-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of cyclopropanecarbonitriles, which are known for their unique structural features and potential biological activities. The presence of a trifluoromethyl group on the phenyl ring and the incorporation of a cyano functional group contribute to its distinct chemical properties, making it a valuable scaffold for further chemical modifications and applications.

The structural motif of 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile combines the rigidity of the cyclopropane ring with the electronic effects of the trifluoromethyl and cyano groups. The cyclopropane ring is a three-membered heterocycle that introduces angular strain, which can be exploited in various chemical reactions, such as ring-opening reactions that lead to the formation of more complex molecular architectures. The trifluoromethyl group, a well-known electron-withdrawing substituent, enhances the lipophilicity and metabolic stability of molecules, which is often desirable in drug design. Meanwhile, the cyano group serves as a versatile handle for further functionalization, allowing for the introduction of additional pharmacophores or modifications.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds containing cyclopropane rings due to their ability to modulate biological pathways in unique ways. The combination of the trifluoromethyl and cyano groups in 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile suggests that it may exhibit interesting interactions with biological targets. Preliminary studies have indicated that this compound could serve as a lead structure for developing novel therapeutic agents, particularly in the areas of oncology and anti-inflammatory treatments. The trifluoromethyl group's ability to enhance binding affinity and metabolic resistance makes it an attractive feature for drug candidates.

From a synthetic chemistry perspective, 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile represents an excellent building block for constructing more complex molecules. The cyano group can be easily converted into other functional groups such as amides, carboxylic acids, or esters through standard chemical transformations. Additionally, the cyclopropane ring can undergo ring-opening reactions with nucleophiles, allowing for the introduction of diverse substituents at specific positions. This flexibility makes it possible to tailor the properties of derivatives based on specific biological or material science requirements.

The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry due to their ability to influence molecular interactions at both pharmacological and physicochemical levels. The trifluoromethyl group in particular is known for its ability to improve drug-like properties such as solubility, bioavailability, and binding affinity. In the case of 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile, this group likely contributes to enhanced lipophilicity, which could be beneficial for crossing biological membranes. Furthermore, fluorine atoms can participate in favorable interactions with hydrogen bond donors and acceptors in biological targets, potentially leading to stronger binding affinities.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive experimental assays. Modeling studies on 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile have suggested that it may interact with enzymes and receptors involved in cancer progression and inflammation. These predictions are based on its structural features and electronic properties, which are consistent with known pharmacophores found in active pharmaceutical ingredients (APIs). Such computational insights can guide experimental efforts by identifying promising leads for further optimization.

In addition to its pharmaceutical applications, 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile may find utility in materials science due to its unique structural characteristics. The combination of rigid aromatic rings and strained cyclopropane moieties can lead to materials with enhanced mechanical strength or specific electronic properties. For instance, derivatives of this compound could be explored as precursors for high-performance polymers or organic semiconductors. The presence of electron-withdrawing groups like the cyano and trifluoromethyl moieties may also influence charge transport properties, making it a candidate for optoelectronic applications.

The synthesis of 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile involves multi-step organic transformations that highlight its synthetic versatility. Key steps typically include the preparation of intermediates such as trifluoromethylated phenols or benzamides followed by cyclopropanation reactions. Advances in synthetic methodologies have made it possible to perform these reactions under mild conditions with high yields and selectivity. For example, transition metal-catalyzed cyclopropanation reactions have become increasingly popular due to their ability to generate complex cyclic structures efficiently.

The potential applications of 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile extend beyond traditional pharmaceuticals into emerging fields such as agrochemicals and specialty chemicals. Its structural framework allows for modifications that could enhance pesticidal or herbicidal activity while maintaining environmental safety profiles. Furthermore, its unique electronic properties make it suitable for use as an intermediate in fine chemical synthesis or as a component in advanced materials.

In conclusion, 1-4-(trifluoromethyl)phenylcyclopropane-1-carbonitrile (CAS No. 124276-61-5) is a multifaceted compound with significant potential across multiple scientific disciplines. Its structural features make it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutics targeting various diseases. Additionally, its synthetic accessibility and versatility suggest broad utility beyond pharmaceuticals into materials science applications where unique molecular architectures are desired.

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